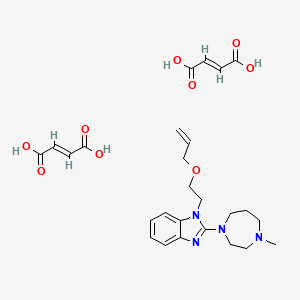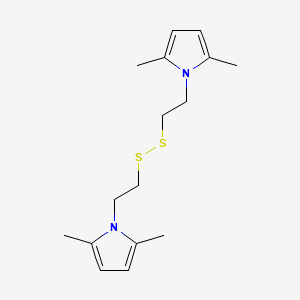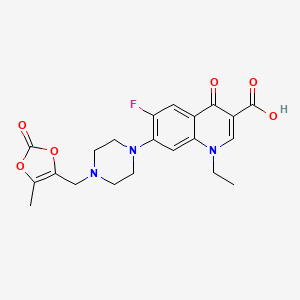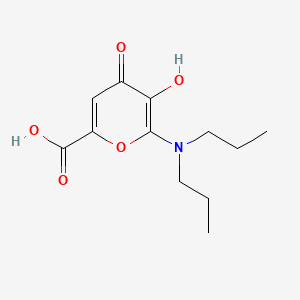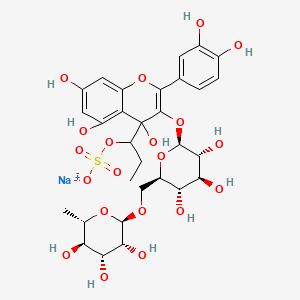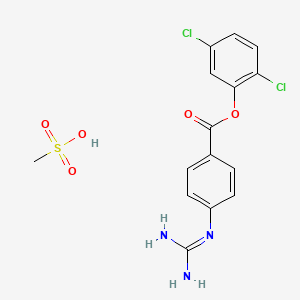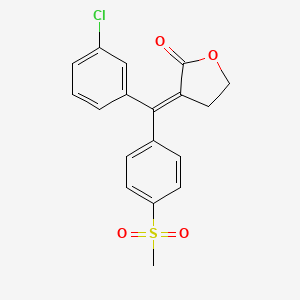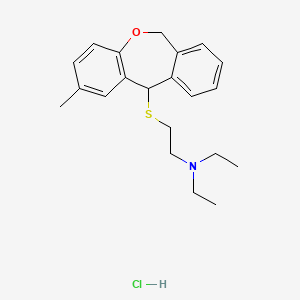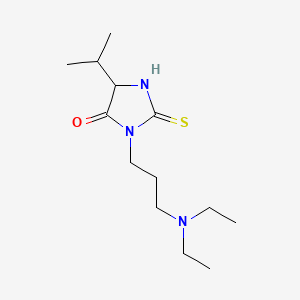
3-(3-(Diethylamino)propyl)-5-isopropyl-2-thiohydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Diethylamino)propyl)-5-isopropyl-2-thiohydantoin is a synthetic organic compound with a unique structure that includes a diethylamino group, an isopropyl group, and a thiohydantoin moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Diethylamino)propyl)-5-isopropyl-2-thiohydantoin typically involves the reaction of diethylamine with a suitable precursor, such as a halogenated propyl derivative, followed by the introduction of the isopropyl group and the formation of the thiohydantoin ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(Diethylamino)propyl)-5-isopropyl-2-thiohydantoin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(3-(Diethylamino)propyl)-5-isopropyl-2-thiohydantoin has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(3-(Diethylamino)propyl)-5-isopropyl-2-thiohydantoin involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the thiohydantoin ring can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Diethylamino)propyl trimethoxysilane
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
- 3-(Diethylamino)propyl isothiocyanate
Uniqueness
3-(3-(Diethylamino)propyl)-5-isopropyl-2-thiohydantoin is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the diethylamino and thiohydantoin moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
86503-22-2 |
|---|---|
Fórmula molecular |
C13H25N3OS |
Peso molecular |
271.42 g/mol |
Nombre IUPAC |
3-[3-(diethylamino)propyl]-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H25N3OS/c1-5-15(6-2)8-7-9-16-12(17)11(10(3)4)14-13(16)18/h10-11H,5-9H2,1-4H3,(H,14,18) |
Clave InChI |
IFEBVGPZAQPJKH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCN1C(=O)C(NC1=S)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


